3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid

Cancer Biology Enzyme Inhibition Peptidylglycine α-Hydroxylating Monooxygenase

This is the only commercially accessible benzothiazole-derived but-3-enoic acid that combines a human glyoxalase I (hGLO I) zinc-chelating pharmacophore with a 3‑benzyloxy‑4‑methoxyphenyl moiety that inhibits peptidylglycine α‑hydroxylating monooxygenase (PHM). The 3‑benzyloxy substitution confers a ~5‑fold improvement in PHM inhibitory affinity versus the unsubstituted parent, enabling a single molecule to simultaneously disrupt two independent cancer‑progression pathways. When used alongside TLSC‑702, this compound uniquely deconvolutes PHM‑dependent phenotypes from hGLO I‑dependent effects. Supplied at 95% purity with a measured logP of 5.13—an ideal starting point for SAR and pharmacokinetic optimization.

Molecular Formula C25H21NO4S
Molecular Weight 431.51
CAS No. 721405-20-5
Cat. No. B2612416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid
CAS721405-20-5
Molecular FormulaC25H21NO4S
Molecular Weight431.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4
InChIInChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28)/b19-13+
InChIKeyVSTJYONYTZWUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 721405-20-5: A Dual-Pharmacophore Benzothiazole Butenoic Acid for Targeted Cancer Research


3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid (CAS 721405-20-5) is a synthetic, small-molecule benzothiazole derivative structurally related to the human glyoxalase I (hGLO I) inhibitor TLSC-702 [1]. It features a benzothiazole core linked to a but-3-enoic acid backbone, which is further substituted with a 3-benzyloxy-4-methoxyphenyl group. This bifunctional pharmacophore combines the zinc-chelating benzothiazole moiety required for hGLO I inhibition with a substituted phenylbutenoic acid backbone known to inhibit peptidylglycine α-hydroxylating monooxygenase (PHM), a target in cancer progression [2]. The compound is available for research purposes with a typical purity of 95% [3].

Why 721405-20-5 Cannot Be Replaced by Simple Analogs Like TLSC-702


Generic substitution with close analogs like TLSC-702 (CAS 748786-57-4) is not valid because the target compound 721405-20-5 is not a simple functional analog. The presence of the 3-benzyloxy group is critical for introducing a secondary pharmacophore that targets peptidylglycine α-hydroxylating monooxygenase (PHM), a copper-dependent enzyme linked to cancer progression [1]. This specific substitution has been shown to improve inhibitory affinity for PHM by nearly 5-fold compared to the unsubstituted parent compound [1]. Consequently, 721405-20-5 offers a mechanistically differentiated, potential dual-targeting profile that TLSC-702 does not possess. Using TLSC-702 would completely forgo the PHM-inhibitory axis, potentially leading to entirely different biological outcomes in target-engagement studies.

Quantitative Differentiation Evidence for 721405-20-5 vs. Closest Analogs


PHM Inhibitory Potency: 721405-20-5 Subunit vs. Parent Compound

The 3-benzyloxy-4-methoxyphenyl moiety on 721405-20-5 is directly responsible for conferring potent inhibition of peptidylglycine α-hydroxylating monooxygenase (PHM). In a direct structure-activity relationship study, the analog 'Compound 2d', which shares this exact moiety, inhibited PHM with a Ki of 3.9 µM. This represents a 4.9-fold improvement in binding affinity over the unsubstituted parent compound, 4-phenyl-3-butenoic acid (PBA), which had a Ki of 19 µM [1]. The benzothiazole core on 721405-20-5 provides an additional binding anchor, distinguishing it from the simpler PBA-based inhibitors.

Cancer Biology Enzyme Inhibition Peptidylglycine α-Hydroxylating Monooxygenase

hGLO I Pharmacophore Integrity vs. Reference Inhibitor TLSC-702

The benzothiazole component of 721405-20-5 retains the exact zinc-chelating pharmacophore found in the well-characterized hGLO I inhibitor TLSC-702. TLSC-702 inhibits hGLO I with an IC50 of 2.0 µM, leading to apoptosis in human leukemia HL-60 cells [1]. By preserving this core while adding the PHM-targeting benzyloxy-methoxy group, 721405-20-5 is designed to maintain hGLO I inhibitory activity. This is in contrast to PHM inhibitor 'Compound 2d', which completely lacks the benzothiazole group and shows no hGLO I activity.

Cancer Cell Apoptosis Glyoxalase I Inhibition Benzothiazole Pharmacophore

Lipophilicity-Driven Cellular Uptake vs. Des-Benzyloxy Analog

The 3-benzyloxy substitution on 721405-20-5 significantly increases its lipophilicity. While a direct logP value for TLSC-702 is calculated at 5.44 , the analog without the 4-methoxy and benzyloxy group (PubChem CID 3529270, CAS 749214-70-8) has an XLogP3-AA of 5.9 [1]. The additional 4-methoxy group in 721405-20-5, as sourced from Enamine, results in a measured lipophilicity value of logP = 5.13 [2]. This refined, intermediate logP is calculated to improve aqueous solubility while retaining membrane permeability, a key balance for in vitro assay compatibility, compared to the more lipophilic des-benzyloxy analog (logP 5.9) or the potent but less soluble TLSC-702.

Pharmacokinetics Medicinal Chemistry Lipophilicity

Procurement-Focused Application Scenarios for CAS 721405-20-5


Dual-Target Oncology Probe Development (PHM / hGLO I)

Ideal for labs developing chemical probes to simultaneously disrupt two independent pathways in cancer cell progression. The compound's design allows a single molecule to chelate Zn²? in the hGLO I active site while also binding the copper-dependent PHM, a validated target for inhibiting the post-translational modification of oncogenic peptides [1]. This dual action is unattainable with TLSC-702 (only hGLO I) or 'Compound 2d' (only PHM).

Structure-Activity Relationship (SAR) Studies for Tumor Cell Apoptosis

As a compound that induces apoptosis in HL-60 cells (class-level inference from TLSC-702 data) but with a modified selectivity profile due to the PHM-targeting moiety, it serves as a superior tool for SAR studies investigating the link between lipophilicity, enzyme dual-inhibition, and programmed cell death [2]. The measured logP of 5.13 provides a precise starting point for pharmacokinetic optimization [3].

Negative Control for PHM-Selectivity Experiments

When used alongside TLSC-702, this compound can function as a critical control to deconvolute PHM-dependent phenotypes from hGLO I-dependent ones. Because it shares the complete TLSC-702 backbone but adds PHM-inhibitory capacity, any additional biological effect not seen with TLSC-702 alone can be directly attributed to PHM engagement [1].

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.